3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one
Overview
Description
3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl-piperazine moiety attached to a methoxy-chromen backbone, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This is followed by the introduction of the methoxy group at the 8th position and the attachment of the benzoyl-piperazine moiety at the 3rd position. Common reagents used in these reactions include methoxybenzaldehyde, piperazine, and benzoyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one involves its interaction with specific molecular targets. The benzoyl-piperazine moiety is known to interact with protein receptors, potentially modulating their activity. The chromen-2-one backbone may also play a role in binding to DNA or other biomolecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzoyl-piperazine-1-carbonyl)-6-methoxy-chromen-2-one
- 3-(4-Benzoyl-piperazine-1-carbonyl)-6-nitro-chromen-2-one
Uniqueness
3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one is unique due to the specific positioning of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds where the methoxy group is located at different positions or replaced by other functional groups.
Properties
IUPAC Name |
3-(4-benzoylpiperazine-1-carbonyl)-8-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-28-18-9-5-8-16-14-17(22(27)29-19(16)18)21(26)24-12-10-23(11-13-24)20(25)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFBFDINVYCAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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